molecular formula C25H28O4 B10848512 Erybreadin C

Erybreadin C

Cat. No.: B10848512
M. Wt: 392.5 g/mol
InChI Key: SAXBNTXROWQAKX-CPJSRVTESA-N
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Description

Erybreadin C is a natural product found in Bituminaria bituminosa, Lespedeza cyrtobotrya, and other organisms with data available.

Properties

Molecular Formula

C25H28O4

Molecular Weight

392.5 g/mol

IUPAC Name

(6aR,11aR)-4,8-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol

InChI

InChI=1S/C25H28O4/c1-14(2)5-7-16-11-19-20-13-28-24-17(8-6-15(3)4)21(26)10-9-18(24)25(20)29-23(19)12-22(16)27/h5-6,9-12,20,25-27H,7-8,13H2,1-4H3/t20-,25-/m0/s1

InChI Key

SAXBNTXROWQAKX-CPJSRVTESA-N

Isomeric SMILES

CC(=CCC1=CC2=C(C=C1O)O[C@@H]3[C@H]2COC4=C3C=CC(=C4CC=C(C)C)O)C

Canonical SMILES

CC(=CCC1=CC2=C(C=C1O)OC3C2COC4=C3C=CC(=C4CC=C(C)C)O)C

Origin of Product

United States

Chemical Reactions Analysis

Analysis of Available Sources

The provided search results ( ) cover diverse topics but do not mention "Erybreadin C":

  • Source : Discusses ascorbic acid’s role in redox reactions with iron complexes and hydroxyl radical formation .

  • Source : Focuses on chemical reaction optimization using design of experiments (DoE) for pharmaceutical synthesis .

  • Source : Provides generic examples of chemical reactions (e.g., combustion, precipitation) .

  • Source : Examines ascorbic acid’s stability and pro-oxidant effects .

  • Source : Reviews basic chemical reaction types (e.g., combustion, acid-base) .

Recommendations for Further Research

To obtain information on Erybreadin C’s chemical reactions, consider the following approaches:

  • Consult Specialized Databases :

    • Use SciFinder or Reaxys for proprietary chemical reaction data.

    • Search PatentScope or Google Patents for industrial applications.

  • Review Recent Literature :

    • Check journals such as Journal of Organic Chemistry or Tetrahedron Letters for peer-reviewed studies.

  • Analyze Structural Similarity :

    • If structural data exists, compare Erybreadin C to known compounds (e.g., flavonoids, alkaloids) to hypothesize reactivity.

  • Experimental Synthesis :

    • Design experiments to study Erybreadin C’s stability, oxidation states, and reactivity with common reagents (e.g., acids, bases, oxidizing agents).

General Framework for Chemical Reaction Analysis

While specific data for Erybreadin C is unavailable, a standardized approach to analyzing chemical reactions includes:

  • Reaction Classification :

    • Identify reaction types (e.g., substitution, elimination, oxidation).

  • Kinetic and Thermodynamic Studies :

    • Measure rate constants and equilibrium constants.

  • Mechanistic Analysis :

    • Use spectroscopy (NMR, EPR) or computational methods (DFT) to track intermediates.

  • Stability and Safety :

    • Assess thermal stability and reactivity under extreme conditions.

Limitations and Next Steps

  • Data Gaps : The absence of literature on Erybreadin C suggests it may be a novel, lesser-studied compound or a misidentified/misnamed entity.

  • Future Work : Collaborate with synthetic chemists or biochemists to isolate and characterize Erybreadin C’s reactivity in controlled experiments.

Q & A

Q. What experimental methodologies are recommended for determining the molecular structure of Erybreadin C?

To elucidate molecular structure, use a combination of spectroscopic techniques (e.g., NMR, FT-IR, and X-ray crystallography) and computational modeling (DFT calculations). Ensure reproducibility by cross-validating results across multiple analytical platforms. For novel compounds, compare spectral data with structurally analogous compounds in databases like PubChem or Reaxys .

Q. How can researchers design a synthesis protocol for Erybreadin C with minimal byproducts?

Begin with a literature review of analogous synthetic pathways, then optimize reaction conditions (temperature, catalysts, solvent systems) using Design of Experiments (DoE) principles. Monitor reaction progress via HPLC or GC-MS to identify intermediate species. Include control experiments to isolate variables affecting yield .

Q. What are the key considerations for validating the purity of Erybreadin C in preclinical studies?

Employ orthogonal validation methods:

  • Chromatographic purity : ≥95% by HPLC with UV/ELSD detection.
  • Elemental analysis : Match theoretical and observed C/H/N ratios.
  • Thermogravimetric analysis (TGA) : Confirm absence of residual solvents. Document all validation parameters in compliance with ICH Q2(R1) guidelines .

Advanced Research Questions

Q. How should researchers resolve contradictions in existing data on Erybreadin C’s bioactivity across different cell lines?

Conduct a systematic review to identify variables such as:

  • Cell culture conditions (e.g., hypoxia vs. normoxia).
  • Assay protocols (e.g., MTT vs. ATP-based viability tests). Perform dose-response studies with standardized controls and publish raw datasets for independent verification. Use meta-analysis tools to quantify heterogeneity (e.g., I² statistic) .

Q. What statistical approaches are robust for analyzing dose-dependent toxicity of Erybreadin C in animal models?

Apply nonlinear regression models (e.g., log-logistic or Hill equations) to calculate LD50/LC50 values. Account for intersubject variability using mixed-effects models. Validate assumptions with residual plots and goodness-of-fit tests (e.g., AIC/BIC). For longitudinal data, use survival analysis with time-to-event frameworks .

Q. How can in silico modeling improve the prediction of Erybreadin C’s pharmacokinetic properties?

Use molecular dynamics (MD) simulations to assess binding affinity to target proteins (e.g., docking scores via AutoDock Vina). Predict ADMET properties using QSAR models in platforms like SwissADME. Cross-reference predictions with in vitro permeability assays (e.g., Caco-2 monolayers) .

Methodological Frameworks

What criteria ensure a research question on Erybreadin C meets academic rigor?

Apply the FINER framework:

  • Feasible : Ensure access to specialized equipment (e.g., LC-QTOF-MS).
  • Interesting : Address gaps in mechanisms of action or structure-activity relationships.
  • Novel : Explore understudied isoforms or enantiomers.
  • Ethical : Adhere to ARRIVE guidelines for animal studies.
  • Relevant : Align with funding priorities (e.g., antimicrobial resistance) .

Q. How can the PICO framework structure a clinical trial proposal for Erybreadin C?

  • Population : Patients with [specific condition].
  • Intervention : Erybreadin C at [dose range] vs. placebo.
  • Comparison : Standard-of-care therapy.
  • Outcome : Primary endpoints (e.g., tumor volume reduction) and secondary endpoints (e.g., biomarker levels). Pre-register the trial design on ClinicalTrials.gov to mitigate bias .

Data Management and Reproducibility

Q. What protocols mitigate data reproducibility issues in Erybreadin C research?

  • Pre-registration : Share experimental protocols on platforms like Protocols.io .
  • Open data : Deposit raw spectra, chromatograms, and codebooks in repositories like Zenodo.
  • Blinded analysis : Use third-party statisticians for unbiased interpretation .

Q. How should researchers address conflicting results between in vivo and in vitro models of Erybreadin C’s efficacy?

Perform sensitivity analyses to identify confounding factors (e.g., metabolic degradation in vivo). Use isotopic labeling (e.g., ¹⁴C-Erybreadin C) to track metabolite formation. Validate findings with human-derived organoids or microphysiological systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.